N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating parasitic infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleotides in parasitic organisms. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
- N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Uniqueness
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties. This compound has shown superior activity in inhibiting certain enzymes compared to its analogs, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-11-12(9-14-16(11)3)10-15(2)19(17,18)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |
InChI Key |
MIEJPXRRGYKFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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